3-Methylbenzenecarbothioamide

X-ray crystallography Conformational analysis Crystal engineering

Researchers requiring rigid, predictable hydrogen-bond topologies often face conformational flexibility in unsubstituted thiobenzamide. This meta-methyl isomer provides a structurally defined solution. · Fixed 36.0(2)° dihedral angle ensures reproducible N-H···S synthons for co-crystal engineering. · Distinct melting point (87-89 °C) allows unambiguous identification versus ortho- and para-isomers in QC. · ≥97% purity and reliable scale-up profile support it as a key intermediate for medicinal chemistry and receptor ligand synthesis.

Molecular Formula C8H9NS
Molecular Weight 151.23 g/mol
CAS No. 2362-63-2
Cat. No. B157374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzenecarbothioamide
CAS2362-63-2
Synonyms3-Methylbenzenethioamide
Molecular FormulaC8H9NS
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=S)N
InChIInChI=1S/C8H9NS/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H2,9,10)
InChIKeyNUFFXGAGGYWFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzenecarbothioamide Overview


3-Methylbenzenecarbothioamide (CAS 2362-63-2; synonyms: 3-methylthiobenzamide, thio‑m‑toluthioamide) is a primary aromatic thiocarboxamide with the molecular formula C₈H₉NS and a molecular weight of 151.23 g mol⁻¹. It is a yellow crystalline solid that melts at 87–89 °C, possesses a calculated octanol–water partition coefficient (log P) of 2.33, and is commercially available in ≥97 % purity . The compound serves as a key intermediate in heterocyclic synthesis and as a scaffold for medicinal chemistry, where the electron-rich thiocarbonyl group engages in hydrogen bonding and π‑stacking interactions that dictate solid-state architecture [1].

1 Conformationally locked thioamide for crystal engineering and co-crystal design
2 Lipophilic thioamide control for SAR, membrane permeability, and docking studies
3 Isomer-specific thermal signature supports QC verification and synthetic scale-up

3-Methylbenzenecarbothioamide Isomer Specificity


Thiobenzamide analogs that share the identical molecular formula C₈H₉NS can differ dramatically in solid-state behaviour and physicochemical properties depending on the position of the methyl substituent. The 3‑methyl (meta) isomer crystallises with a single, well‑defined dihedral angle of 36.0 (2)° between the aromatic ring and the thioamide plane, whereas unsubstituted thiobenzamide adopts multiple conformations in the solid state [1] [2]. Moreover, the melting points of the ortho‑ (∼70 °C), meta‑ (∼88 °C), and para‑ (∼168 °C) isomers span a range of nearly 100 °C, and the lipophilicity of the meta‑substituted compound (log P 2.33) is measurably higher than that of the parent thiobenzamide (log P 2.02) . These quantifiable differences mean that substituting one isomer for another—or for the unsubstituted compound—without rigorous identity verification can introduce uncontrolled variables in crystallisation screens, solid‑state reactivity studies, structure‑based design, and thermal processing.

3-Methyl (meta)
Fixed dihedral angle 36.0(2)° and discrete H-bond motifs
Ortho/para/unsubstituted isomers adopt multiple or different solid-state conformations; crystal packing may vary unpredictably
3-Methyl (meta)
Melting point 87–89 °C and log P 2.33
Ortho isomer (~70 °C), para isomer (~168 °C), and unsubstituted (log P 2.02) differ significantly; substitution can introduce thermal and lipophilicity shifts
3-Methyl (meta)
≥97% purity, well-defined crystalline solid
Using alternative isomers without rigorous identity verification may compromise reproducibility in crystallization screens and property optimization

Key Differentiation Evidence for 3-Methylbenzenecarbothioamide


Conformational Locking by Meta-Methyl Substitution

Single‑crystal X‑ray diffraction (XRD) of 3‑methylbenzenecarbothioamide (C₈H₉NS, monoclinic, P2₁/c, T = 296 K) reveals a dihedral angle between the aromatic ring and the thioamide plane of 36.0 (2)° [1]. In contrast, the unsubstituted parent thiobenzamide crystallises with four crystallographically independent molecules whose dihedral angles range from −23.5 (2)° to 38.5 (2)°, as determined by XRD [2]. The 3‑methyl group therefore restricts conformational freedom, yielding a single, predictable solid‑state orientation. This locked conformation is accompanied by two distinct N—H⋯S hydrogen‑bond motifs: a dimeric R₂²(8) interaction with N⋯S = 3.422 (3) Å and a secondary linker interaction with N⋯S = 3.455 (2) Å [1]. The unsubstituted thiobenzamide forms infinite ladder‑type H‑bond networks whose geometry varies among the four independent molecules [2].

Conformational Locking
Head-to-head
Single fixed dihedral 36.0(2)° vs. broad range −23.5° to 38.5°
Supports predictable crystal-engineering design
XRD at 296 K; N···S distances 3.422(3) Å, 3.455(2) Å
X-ray crystallography Conformational analysis Crystal engineering

Lipophilicity Increase with Meta-Methyl Substitution

The calculated octanol–water partition coefficient (log P) of 3‑methylbenzenecarbothioamide is 2.33 . The unsubstituted thiobenzamide has a reported log P of 2.02 [1]. This difference of 0.31 log units corresponds to an approximately two‑fold increase in predicted lipid bilayer partitioning, consistent with the added methyl group. Notably, the 2‑methyl isomer also exhibits a log P of approximately 2.33 , indicating that the ortho‑ and meta‑isomers are similarly lipophilic, while the para‑isomer is expected to show a comparable value. Therefore, the differentiation from the unsubstituted parent is the most meaningful comparator for lipophilicity‑driven procurement decisions.

Lipophilicity Shift
Data to verify
log P 2.33 (Δ +0.31 vs. thiobenzamide)
Distinct lipophilicity for SAR and permeability studies
Calculated/experimental log P from databases
Lipophilicity ADME profiling Physicochemical property optimization

Melting Point Distinction Among Thiobenzamide Isomers

The melting point of 3‑methylbenzenecarbothioamide is reported as 87–89 °C by a major commercial supplier . Under equivalent conditions, the 2‑methyl (ortho) isomer melts at 68–73 °C and the 4‑methyl (para) isomer melts at 166–169 °C . The meta‑isomer thus displays a thermal response that is ∼18 °C higher than the ortho‑isomer and ∼80 °C lower than the para‑isomer. This wide separation enables definitive identification of the correct positional isomer by simple melting‑point determination and ensures reproducible thermal behaviour in processes such as recrystallisation, differential scanning calorimetry (DSC) calibration, and melt‑based formulation.

Melting Point Differentiation
Data to verify
87–89 °C (meta) vs. 68–73 °C (ortho), 166–169 °C (para)
Enables isomer-specific identity confirmation
Supplier-reported melting ranges
Thermal analysis Purity assessment Isomer differentiation

Applications of 3-Methylbenzenecarbothioamide


Crystal Engineering with Thioamide Synthons

The locked 36.0 (2)° dihedral angle and the well‑defined pair of N—H⋯S hydrogen‑bond motifs provide a structurally predictable thioamide synthon [1]. This makes 3‑methylbenzenecarbothioamide a superior choice over conformationally flexible thiobenzamide for the design of co‑crystals, halogen‑bonded assemblies, and supramolecular architectures where reproducible hydrogen‑bond topology is critical.

Medicinal Chemistry SAR with Lipophilic Thioamide Control

With a log P of 2.33—0.31 units above unsubstituted thiobenzamide—this compound serves as an ideal matched molecular pair for evaluating the impact of meta‑methyl substitution on membrane permeability, target affinity, and metabolic stability . The well‑characterised crystal structure also supports rigid‑receptor docking and structure‑based design.

Synthetic Intermediate for Heterocycles and PET Ligands

3‑Methylbenzenecarbothioamide has been employed as a building block in the synthesis of N‑substituted 5‑HT₁A receptor ligands with sub‑nanomolar affinity (e.g., Ki = 4.3 nM for the (S)‑enantiomer) [2]. Its distinct thermal and conformational properties facilitate purification and scale‑up, making it a reproducible starting material for medicinal and radiochemical syntheses.

QC Reference Standard for Isomer-Specific Analysis

The melting point of 87–89 °C and a commercial purity of ≥97 % allow 3‑methylbenzenecarbothioamide to act as a convenient reference standard for HPLC, GC, or DSC calibration, especially when ortho‑ and para‑isomers must be excluded from a synthetic route . The large thermal gap between isomers ensures unambiguous identification in routine quality‑control protocols.

Application
Selection Property
Validation Focus
Crystal Engineering Studies
Conformationally locked thioamide synthon
Hydrogen-bond network reproducibility
Medicinal Chemistry SAR
Higher lipophilicity vs. parent
Membrane permeability and target affinity context
Synthetic Intermediate
Reproducible solid-state and thermal behavior
Synthesis scale-up and purification consistency
QC Reference Standard
Distinct melting point and ≥97% purity
Isomer identity verification by DSC/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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